Ethyl 3-(2-chloroanilino)-2-cyanoacrylate Ethyl 3-(2-chloroanilino)-2-cyanoacrylate
Brand Name: Vulcanchem
CAS No.: 64317-75-5
VCID: VC3900648
InChI: InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3
SMILES: CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate

CAS No.: 64317-75-5

Cat. No.: VC3900648

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate - 64317-75-5

Specification

CAS No. 64317-75-5
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate
Standard InChI InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3
Standard InChI Key SWCQAAUPCCUXBT-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N
Canonical SMILES CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate (IUPAC name: ethyl (E)-3-(2-chlorophenylamino)-2-cyanoacrylate) is an α,β-unsaturated ester featuring:

  • A cyano group (-C≡N) at the α-position,

  • A 2-chloroanilino group (-NH-C6H4-Cl) at the β-position,

  • An ethyl ester (-COOEt) terminus.

The molecular formula is C12H11ClN2O2, with a calculated molecular weight of 258.68 g/mol. The 2-chloroanilino moiety introduces steric and electronic effects distinct from para-substituted analogs like ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, which has a molecular weight of 235.66 g/mol .

Stereoelectronic Features

The compound’s reactivity is influenced by:

  • Conjugation: The acrylate backbone allows resonance stabilization, polarizing the α-carbon for nucleophilic attack.

  • Steric hindrance: The ortho-chloro substituent on the anilino group may impede rotational freedom and alter binding interactions.

  • Electron-withdrawing effects: The cyano and ester groups enhance electrophilicity, while the chloro-anilino group modulates electron density via inductive effects .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of ethyl 3-(2-chloroanilino)-2-cyanoacrylate can be inferred from methods used for analogous cyanoacrylates :

Condensation of Ethyl Cyanoacetate with 2-Chloroaniline

A plausible route involves the base-catalyzed Knoevenagel condensation:

  • Reactants: Ethyl cyanoacetate and 2-chloroaniline in a 1:1 molar ratio.

  • Conditions: Reflux in ethanol or 1,4-dioxane with catalytic sodium acetate.

  • Mechanism: Dehydration forms the α,β-unsaturated ester.

This method mirrors the synthesis of 2-cyano-N-(5-methylthiazol-2-yl)acetamide, where ethyl cyanoacetate reacted with amines under reflux to yield cyanoacrylates .

Alternative Routes

  • Michael addition: Ethyl cyanoacrylate could react with 2-chloroaniline in the presence of a Lewis acid.

  • Post-functionalization: Introducing the chloro-anilino group after acrylate formation, though this risks side reactions.

Reaction Behavior

The compound’s α,β-unsaturation makes it reactive toward:

  • Nucleophiles: Thiols, amines, and alcohols can undergo conjugate addition.

  • Polymerization: Anionic initiators (e.g., moisture) may trigger chain-growth polymerization, a hallmark of cyanoacrylates .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/DescriptionSource Analogy
Melting pointEstimated 80–90°C
SolubilitySoluble in DMF, THF; insoluble in H2O
StabilityMoisture-sensitive; prone to polymerization

Spectroscopic Data

  • IR: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (C=C) .

  • NMR:

    • 1H: δ 1.3 (t, 3H, CH2CH3), δ 4.2 (q, 2H, OCH2), δ 6.8–7.3 (m, 4H, Ar-H) .

    • 13C: δ 14.1 (CH3), δ 62.5 (OCH2), δ 115–140 (aromatic carbons) .

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